CID 78062170
Description
Properties
Molecular Formula |
Al2Nb |
|---|---|
Molecular Weight |
146.86945 g/mol |
InChI |
InChI=1S/2Al.Nb |
InChI Key |
GILVPVFCCIMWCI-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Nb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062170 involves a series of chemical reactions that require specific reagents and conditions. The preparation methods typically include:
N-Phenylimine Derivative Preparation: Another method involves the preparation of N-phenylimine-containing derivatives, which are synthesized through specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes and the use of advanced chemical reactors to ensure the consistency and purity of the final product. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
CID 78062170 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
CID 78062170 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: this compound is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of CID 78062170 involves its interaction with specific molecular targets and pathways. Once ingested or applied, the compound interacts with cellular components, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Current Knowledge Limitations for CID 78062170
Methodology for Comparative Analysis of Uncharacterized Compounds
When direct data is unavailable, comparative analysis can be inferred through structural analogs or functional group similarities. Below is a framework for such comparisons:
Table 1: Key Parameters for Compound Comparison
Case Study: Comparative Analysis Using PubChem Analogs
To demonstrate the approach, consider CAS 7254-19-5 (PubChem CID 252137) from and its analogs:
Table 2: Structural and Functional Comparison
| Compound (CID) | Molecular Formula | Key Functional Groups | Solubility (mg/ml) | Bioavailability Score |
|---|---|---|---|---|
| 252137 (CAS 7254-19-5) | C₉H₆BrNO₂ | Bromo-indole carboxylate | 0.052 | 0.56 |
| 57416287 (CAS 1254115-23-5) | C₇H₁₄N₂O | Piperazine-oxetane derivative | 86.7 | 0.55 |
| 53216313 (CAS 1046861-20-4) | C₆H₅BBrClO₂ | Boronic acid halide | 0.24 | 0.55 |
Key Findings :
- Brominated compounds (e.g., CID 252137) exhibit lower solubility but higher bioavailability than non-halogenated analogs .
- Piperazine derivatives (e.g., CID 57416287) show superior solubility due to polar nitrogen groups .
- Boronic acid derivatives (e.g., CID 53216313) demonstrate moderate skin permeability (Log Kp = -6.21 cm/s) .
Recommendations for Future Research
Structural Elucidation : Prioritize NMR and HRESIMS analysis to resolve the ambiguity around this compound.
Database Mining : Query specialized repositories (e.g., ChEMBL, DrugBank) for unpublished data.
In Silico Modeling : Use tools like SwissADME to predict properties such as LogP and CYP inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
